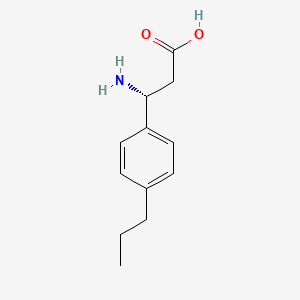
Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with bromine, trifluoromethyl, and a carboxylate ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate typically involves the reaction of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another method involves the treatment of methyl alpha-chloroacetoacetate with appropriate thioamide derivatives in absolute ethanol to afford the corresponding methyl ester derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in the thiazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or other nucleophiles can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Oxidation Products: Oxidized thiazole derivatives with altered electronic properties.
Hydrolysis Products: The corresponding carboxylic acid derivative.
Scientific Research Applications
Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used to study the effects of thiazole derivatives on various biological pathways and targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate: Similar structure with different substitution positions.
Uniqueness: Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H3BrF3NO2S |
|---|---|
Molecular Weight |
290.06 g/mol |
IUPAC Name |
methyl 5-bromo-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H3BrF3NO2S/c1-13-4(12)2-3(7)14-5(11-2)6(8,9)10/h1H3 |
InChI Key |
QJMBBUOWQMTQOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)

![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)






![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B13907021.png)

![1-[(2,4-Dimethoxyphenyl)methyl]-4-(1-hydroxy-1-methyl-ethyl)pyrrolidin-2-one](/img/structure/B13907041.png)
